molecular formula C32H40N10O5 B1197943 Histidyl-phenylalanyl-arginyl-tryptophan CAS No. 4289-02-5

Histidyl-phenylalanyl-arginyl-tryptophan

Cat. No. B1197943
CAS RN: 4289-02-5
M. Wt: 644.7 g/mol
InChI Key: ZFIWNOVWFLTRKY-DROSFRCNSA-N
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Description

Histidyl-phenylalanyl-arginyl-tryptophan (HP-4) is a peptide sequence that comprises four amino acids. It belongs to the class of organic compounds known as oligopeptides, which contain a sequence of between three and ten alpha-amino acids joined by peptide bonds .


Synthesis Analysis

The synthesis of HP-4 has been reported in the literature . The synthesis process involves the coupling of protected amino acids in a specific sequence, followed by the removal of protecting groups .


Molecular Structure Analysis

The molecular formula of HP-4 is C32H40N10O5 . This compound has an average mass of 644.724 Da and a mono-isotopic mass of 644.318298 Da .

Scientific Research Applications

Melanocyte-stimulating Activity

This compound exhibits melanocyte-stimulating activity. Melanocytes are cells that produce melanin, the pigment that gives color to our skin, hair, and eyes. This compound’s ability to stimulate these cells could have potential applications in treating conditions related to pigmentation .

Lipolytic Activity

Histidyl-phenylalanyl-arginyl-tryptophan also exhibits lipolytic activity. Lipolysis is the process of breaking down lipids, which are fats and other similar substances in the body. This activity could be useful in the study of metabolic diseases like obesity and diabetes .

Corticotropin-related Research

The compound corresponds to the amino-acid sequence of positions 6 to 9 in the corticotropin and α-MSH molecules . This makes it valuable in research related to corticotropin, a hormone that plays a crucial role in stress response, immune response, and inflammation.

Synthesis Research

The synthesis of this tetrapeptide has been found to be successful using the azide-coupling procedure in combination with the NG-tosyl-arginine . This could be useful in peptide synthesis research and could potentially lead to the development of new synthetic methods.

Safety and Hazards

The safety and hazards associated with HP-4 are not explicitly mentioned in the retrieved sources . As with any compound, the safety and hazards of HP-4 would depend on factors such as dosage, route of administration, and individual health conditions.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWNOVWFLTRKY-DROSFRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195550
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidyl-phenylalanyl-arginyl-tryptophan

CAS RN

4289-02-5
Record name Acth (6-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan
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Reactant of Route 6
Histidyl-phenylalanyl-arginyl-tryptophan

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